molecular formula C18H17FN6O3 B6454656 5-fluoro-6-methyl-2-{4-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one CAS No. 2549013-40-1

5-fluoro-6-methyl-2-{4-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one

Cat. No.: B6454656
CAS No.: 2549013-40-1
M. Wt: 384.4 g/mol
InChI Key: WASLVHVEPFHKPY-UHFFFAOYSA-N
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Description

5-fluoro-6-methyl-2-{4-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one is a compound with a highly specific molecular structure, comprising a fluorine, methyl group, and several complex ring structures. It's primarily used in scientific research for its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-6-methyl-2-{4-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one typically involves multiple steps, including the formation of intermediate compounds A common starting material is 6-methyluracil, which is reacted under controlled conditions with 5-fluorouracil

Industrial Production Methods

Scaling up the production of this compound for industrial purposes requires optimization of reaction conditions to ensure high yield and purity. Methods such as batch or continuous-flow synthesis may be employed, with meticulous control over temperature, pH, and solvent choice to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of various oxidized derivatives.

  • Reduction: Reduction reactions may target the oxazole ring or the pyridine moiety, producing reduced forms with different properties.

  • Substitution: Halogen and nucleophilic substitutions are common, especially involving the fluorine atom, which can be replaced under specific conditions to create a wide range of derivatives.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate or chromium trioxide.

  • Reduction: Reagents such as lithium aluminum hydride or hydrogen gas over a palladium catalyst.

  • Substitution: Nucleophiles like sodium hydroxide or grignard reagents for halogen replacement.

Major Products Formed

Scientific Research Applications

5-fluoro-6-methyl-2-{4-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one is a valuable tool in several fields of scientific research:

  • Chemistry: Utilized in studying reaction mechanisms, developing new synthetic pathways, and exploring its reactivity under different conditions.

  • Biology: Investigated for its interactions with various enzymes and receptors, potentially offering insights into biological processes and pathways.

  • Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, or anticancer activities. Research often focuses on its mechanism of action and efficacy in preclinical models.

  • Industry: Applied in the development of new materials or as a precursor in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes, receptors, or DNA. It may inhibit or activate particular pathways, leading to observed biological outcomes. The presence of the fluorine atom and the specific ring structures are crucial for its binding affinity and selectivity.

Comparison with Similar Compounds

5-fluoro-6-methyl-2-{4-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one can be compared with other compounds having similar functional groups or structural elements:

  • 5-fluorouracil: Known for its use in cancer treatment, shares the fluorouracil moiety but lacks the additional ring structures.

  • 6-methyluracil derivatives: Possess the methyluracil backbone, highlighting differences in reactivity and biological activity.

  • Pyridine- and oxazole-containing compounds: Such compounds illustrate the importance of the pyridine and oxazole rings in defining the compound's unique properties.

These comparisons highlight the uniqueness of this compound, particularly its combination of fluorine, methyl, and multiple ring systems, which together contribute to its distinctive chemical and biological characteristics.

Properties

IUPAC Name

5-fluoro-4-methyl-2-[4-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN6O3/c1-11-15(19)16(26)22-18(21-11)25-7-5-24(6-8-25)17(27)13-9-14(28-23-13)12-3-2-4-20-10-12/h2-4,9-10H,5-8H2,1H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASLVHVEPFHKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCN(CC2)C(=O)C3=NOC(=C3)C4=CN=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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